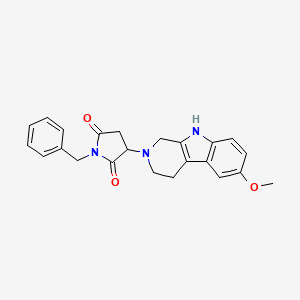
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as INDY, is a chemical compound that has been extensively researched for its potential therapeutic applications. INDY is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
作用機序
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of several enzymes, including COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
The advantages of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, high yield, and well-established synthesis method. However, the limitations of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential for toxicity at high concentrations.
将来の方向性
Future research on 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of cancer, autoimmune disorders, and other inflammatory diseases. In addition, research could explore the mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its potential interactions with other drugs. Further studies could also investigate the potential toxicity of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its effects on different cell types. Finally, research could explore the development of new synthesis methods for 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide that could improve its solubility and reduce its toxicity.
合成法
The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a catalyst. The resulting product is then treated with 3-dimethylaminopropionic acid to yield 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield.
科学的研究の応用
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
特性
IUPAC Name |
5-(indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)15(20)13-9-12(16-17-13)10-19-8-7-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOTPMANPCINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{methyl[1-(2-phenylethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6114388.png)
![N-{4-[(4-biphenylylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6114395.png)
methanone](/img/structure/B6114400.png)
![N'-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]acetohydrazide](/img/structure/B6114407.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)

![2-{1-cyclopentyl-4-[(8-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114433.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B6114465.png)


![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B6114502.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)
